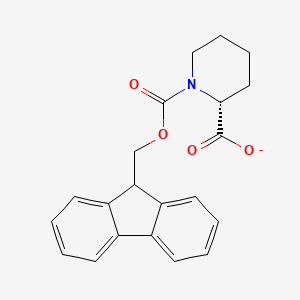

1,2-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2R)-

Description

The compound 1,2-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2R)- is a piperidine derivative featuring a six-membered heterocyclic ring with two carboxylic acid groups. The 1-position is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a widely used protecting group in peptide synthesis due to its base-labile nature . The (2R)-stereochemistry indicates the configuration at the second carbon, which influences its reactivity and applications in asymmetric synthesis. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to protect amine functionalities during chain elongation .

Properties

Molecular Formula |

C21H20NO4- |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylate |

InChI |

InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/p-1/t19-/m1/s1 |

InChI Key |

CKLAZLINARHOTG-LJQANCHMSA-M |

Isomeric SMILES |

C1CCN([C@H](C1)C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

C1CCN(C(C1)C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2R)- typically involves the esterification of 1,2-Piperidinedicarboxylic acid with 9H-fluoren-9-ylmethanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,2-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2R)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

1,2-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2R)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Heteroatom Variations

a. 1,2-Pyrrolidinedicarboxylic Acid Derivatives

- Example : 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S) (CAS 203866-21-1)

- Structural Differences :

- Ring Size : 5-membered pyrrolidine ring vs. 6-membered piperidine in the target compound.

- Substituents : Two fluorine atoms at the 4-position enhance lipophilicity and electronic effects .

b. Indole-Based Derivatives

Substituent Variations

a. Hydroxyl and Methoxyimino Groups

- Example: (9H-Fluoren-9-yl)methyl 3-[(9H-fluoren-9-yl)methoxycarbonylamino]-4-(methoxyimino)piperidine-1-carboxylate (Compound 10 in ) Structural Differences:

- Dual Fmoc protection and a methoxyimino group at the 4-position . Physical Properties:

- Melting Point: 152–154°C (vs. unlisted for the target compound).

- MS-ESI: m/z 610 (M+Na)+, indicating higher molecular weight due to additional substituents .

b. Benzyl and Formyloxy Groups

Data Table: Key Comparative Properties

Biological Activity

1,2-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2R)- is a compound with significant biological activity, particularly in the field of medicinal chemistry. This compound is a derivative of piperidine and has been studied for its potential therapeutic applications. The focus of this article is to explore its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 351.40 g/mol

- CAS Number : 86069-86-5

- Purity : ≥98% (HPLC)

| Property | Value |

|---|---|

| Melting Point | 156°C |

| Physical State | Crystalline Powder |

| Solubility | Soluble in Methanol |

The biological activity of 1,2-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester, (2R)- can be attributed to its interaction with various biological targets. It primarily functions as a modulator of neurotransmitter systems and has been shown to exhibit:

- Antagonistic Activity : It has been studied for its antagonistic effects on certain receptors, which may contribute to its therapeutic potential in treating conditions like anxiety and depression.

- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal tissues.

Pharmacological Characterization

Research has demonstrated that derivatives of piperidine compounds often exhibit a range of pharmacological activities. In a study focusing on similar compounds, it was found that modifications to the piperidine structure can significantly enhance receptor affinity and selectivity.

- NK(1) Receptor Antagonism : Compounds with structural similarities to 1,2-Piperidinedicarboxylic acid have shown promising results as NK(1) receptor antagonists. These receptors are implicated in pain perception and emotional regulation .

- Antileukemic Activity : A related compound demonstrated potent antileukemic properties in preclinical models, indicating that structural analogs may possess similar therapeutic effects .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.